4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-8-4-12(5-9-14)15(22)11-20-18(23)21(13-6-7-13)17(19-20)16-3-2-10-25-16/h2-5,8-10,13H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQHLDRZUTUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound often involves the reaction of cyclopropyl ketones with various aryl and heteroaryl substituents. A common method includes the use of triazole derivatives, which serve as key intermediates in the formation of the triazol-5-one structure. The synthetic pathway typically involves:
- Formation of Triazole Ring : Utilizing cyclopropyl ketones and appropriate azoles.
- Substitution Reactions : Introducing methoxy and thiophene groups via electrophilic aromatic substitution.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro tests have shown that it can suppress the proliferation of A549 lung cancer cells, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis |
| MCF7 | 15.0 | Cell Cycle Arrest |
| HeLa | 10.0 | Induction of Reactive Oxygen Species |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Enzyme Inhibition
Recent research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression. Specifically, it has been identified as a potential inhibitor of VHL (von Hippel-Lindau) protein degradation pathways.
Case Study 1: A549 Cell Line
In a controlled study, A549 lung cancer cells were treated with varying concentrations of the compound over a period of 48 hours. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous triazolone derivatives, focusing on substituent effects, synthesis methodologies, and crystallographic data.
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. The latter may increase lipophilicity, affecting membrane permeability.
- Methoxy vs. Ethoxy (R2/R3): The methoxy group in the target compound reduces lipophilicity compared to the ethoxy group in , which could influence solubility and bioavailability.
Thiophene vs. Fluorophenyl (R3):
The thiophen-2-yl group in the target compound and introduces sulfur-mediated π-π stacking and hydrogen bonding capabilities, contrasting with the electronegative fluorine atoms in fluorophenyl derivatives . Thiophene’s aromaticity may enhance planar stacking in crystal lattices .
Crystallographic and Structural Insights
Planarity and Packing:
The isostructural compounds in exhibit near-planar triazole cores with perpendicular fluorophenyl groups, suggesting that bulky substituents (e.g., cyclopropyl) in the target compound may disrupt planarity, affecting crystal packing and melting points.- Monoclinic vs. Triclinic Systems: The monohydrate structure in crystallizes in monoclinic P2₁/c, while ethoxyphenyl derivatives adopt triclinic P̄1 symmetry. These differences highlight how substituent polarity and hydrogen-bonding capacity (e.g., methoxy vs. ethoxy) influence lattice arrangements.
Research Findings and Implications
- Antifungal Potential: While direct biological data for the target compound are unavailable, structurally related triazolones (e.g., fluorophenyl derivatives ) are associated with antifungal activity via cytochrome P450 inhibition . The thiophene moiety may enhance target affinity due to sulfur’s electronegativity.
Thermal Stability: Compounds with rigid substituents (e.g., cyclopropyl) often exhibit higher thermal stability compared to flexible alkyl chains, as observed in . This property is critical for pharmaceutical formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
